REACTION_CXSMILES
|
COC[O:4][C:5]1[C:6]([C:16](=[O:18])[CH3:17])=[N:7][C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:9][CH:10]=1.CC(O)C.C1COCC1>Cl>[OH:4][C:5]1[C:6]([C:16](=[O:18])[CH3:17])=[N:7][C:8]([CH2:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
COCOC=1C(=NC(=CC1)CC(C)(C)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the THF and i-PrOH
|
Type
|
CUSTOM
|
Details
|
was quenched by slow addition to a solution of saturated aqueous NaHCO3 (500 mL)
|
Type
|
ADDITION
|
Details
|
containing excess solid NaHCO3 (28 g)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by ISCO (0-10% EtOAc/Hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC(=CC1)CC(C)(C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |